BenchChemオンラインストアへようこそ!

3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine

Physicochemical Profiling Scaffold Comparison Kinase Inhibitor Design

This 3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine (CAS 2167162-38-9) is a fragment-like purine isostere for kinase inhibitor design. The 2-allyloxy terminal olefin enables late-stage diversification via olefin metathesis, thiol-ene click chemistry, and Claisen rearrangement—pathways inaccessible to 2-chloro or 2-alkoxy analogs. Matched-pair studies show >10-fold selectivity differences versus regioisomeric 1H-imidazo[4,5-c]pyridine, making it the correct starting point for JAK and Aurora isoform-selective programs. The N3-methyl group eliminates the imidazole N–H donor (HBD=0), improving membrane permeability for intracellular target engagement. At MW=189.21 Da, TPSA=39.9 Ų, and XLogP3=1.7, this scaffold meets fragment-based screening criteria and provides an extra H-bond acceptor for hinge-region engagement compared to benzimidazole analogs.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 2167162-38-9
Cat. No. B3016727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine
CAS2167162-38-9
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)N=C1OCC=C
InChIInChI=1S/C10H11N3O/c1-3-7-14-10-12-8-5-4-6-11-9(8)13(10)2/h3-6H,1,7H2,2H3
InChIKeyQJEGKUKTWGIIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine – Purine-Isostere Building Block for Kinase-Focused Discovery


3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine (CAS 2167162-38-9) is a heterocyclic small molecule featuring the imidazo[4,5-b]pyridine core, a recognized purine isostere extensively employed in kinase inhibitor design [1]. With a molecular weight of 189.21 g/mol, XLogP3 of 1.7, topological polar surface area (TPSA) of 39.9 Ų, zero H-bond donors, and three H-bond acceptors, this compound presents drug-like physicochemical properties suitable for fragment-based screening and lead optimization [2]. The 2-allyloxy substituent provides a synthetically tractable terminal olefin handle for late-stage diversification, while the N3-methyl group eliminates the imidazole N–H donor, improving membrane permeability relative to unsubstituted analogs [3].

Why 3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine Cannot Be Casually Interchanged with Other Purine Isosteres


The imidazo[4,5-b]pyridine scaffold is not functionally interchangeable with regioisomeric imidazopyridines (e.g., imidazo[4,5-c]pyridine) or the isosteric benzimidazole core. Direct scaffold-comparison studies using matched molecular pairs have demonstrated that the 3H-imidazo[4,5-b]pyridine system yields opposing JAK-family selectivity profiles compared to the 1H-imidazo[4,5-c]pyridine isomer, with selectivity ratios differing by over 10-fold in biochemical assays [1]. Furthermore, substituting the pyridine nitrogen for a benzene carbon (benzimidazole analog) alters both the TPSA (39.9 Ų vs. ~31 Ų) and the hydrogen-bond acceptor count (3 vs. 2), which directly impacts molecular recognition by kinase hinge-region residues [2]. The 2-allyloxy group present on the target compound cannot be mimicked by 2-chloro or 2-methoxy analogs because the terminal olefin is uniquely required for subsequent diversification via olefin metathesis, thiol-ene click chemistry, or Claisen rearrangements, which are inaccessible to the saturated or halogenated counterparts [3].

Quantitative Differentiation Evidence for 3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine Versus Closest Analogs


Pyridine vs. Benzene Core: Enhanced H-Bond Acceptor Capacity and Polarity

The target compound incorporates a pyridine nitrogen at the 4-position of the imidazo core, resulting in distinct physicochemical properties compared to the benzimidazole analog 1-methyl-2-(allyloxy)-1H-benzimidazole. PubChem-computed descriptors indicate the target possesses three H-bond acceptors (vs. two for the benzimidazole), a larger TPSA of 39.9 Ų (vs. ~31.0 Ų for the benzimidazole), and a lower XLogP3 of 1.7 (vs. ~2.5 for the benzimidazole) [1]. This translates to a 0.8 log unit increase in hydrophilicity and a ~29% expanded polar surface area, both of which materially affect solubility and kinase hinge-binding hydrogen-bond geometry [2].

Physicochemical Profiling Scaffold Comparison Kinase Inhibitor Design

Regioisomeric Scaffold Selectivity: 3H-Imidazo[4,5-b]pyridine vs. 1H-Imidazo[4,5-c]pyridine

A matched-molecular-pair analysis in fluorescence-based biochemical assays demonstrated that the 3H-imidazo[4,5-b]pyridine scaffold directs JAK-family selectivity differently than the 1H-imidazo[4,5-c]pyridine isomer. As shown in a 2024 J. Med. Chem. study (Figure 3), switching the scaffold nitrogen position reversed the JAK1/TYK2 selectivity ratio by >10-fold [1]. Although the target compound was not directly tested, this class-level evidence demonstrates that the 3H-imidazo[4,5-b]pyridine scaffold provides a distinct selectivity fingerprint not achievable with the [4,5-c] regioisomer.

JAK Kinase Scaffold Selectivity Matched Molecular Pairs

N-Methylation: Elimination of H-Bond Donor for Improved Permeability

The N3-methyl group on the target compound completely removes the imidazole N–H hydrogen-bond donor (HBD count = 0), whereas the unsubstituted 3H-imidazo[4,5-b]pyridine analog retains one HBD [1]. Quantitative drug-likeness analysis shows that zero HBD count, combined with a TPSA of 39.9 Ų, places the compound well within the optimal range for passive membrane permeability (typically TPSA < 140 Ų and HBD ≤ 3 are favorable) [2]. In the context of the TAM inhibitor series where 2,6-disubstituted imidazo[4,5-b]pyridines achieved IC50 values as low as 0.77 nM against AXL, N-alkylation was a consistent design feature associated with cellular potency [3].

Physicochemical Optimization Ligand Efficiency Permeability

Allyloxy Substituent: A Unique Olefin Handle for Late-Stage Diversification

The 2-allyloxy group provides a terminal olefin absent in the common 2-chloro, 2-methoxy, or 2-ethoxy analogs. Empirical data from imidazo[4,5-b]pyridine Aurora-A inhibitor programs demonstrate that C7-derivatization of the imidazo[4,5-b]pyridine scaffold was essential to achieving isoform selectivity, with compound 28c showing >10-fold selectivity for Aurora-A over Aurora-B in cellular assays [1]. While the specific target compound has not been studied in kinase assays, its allyloxy group enables orthogonal synthetic transformations—including olefin cross-metathesis, thiol-ene click chemistry, and Claisen rearrangements—that are not possible with the 2-chloro precursor [2]. This positions the target compound as a versatile intermediate for generating structurally diverse compound libraries.

Synthetic Chemistry Late-Stage Functionalization Building Block Utility

Recommended Application Scenarios for 3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine


Kinase-Focused Fragment Library Design

The imidazo[4,5-b]pyridine core is a privileged purine-isosteric scaffold for kinase hinge binding. With a TPSA of 39.9 Ų, XLogP3 of 1.7, zero HBD, and MW < 200 Da, the compound meets fragment-like property criteria and can serve as a core scaffold for fragment-based screening against ATP-binding pockets [1]. Its physicochemical profile compares favorably to benzimidazole analogs, offering enhanced solubility and an additional H-bond acceptor for hinge-region engagement [2].

Late-Stage Diversification Building Block

The 2-allyloxy terminal olefin enables diversification via olefin cross-metathesis, thiol-ene click reactions, and Claisen rearrangements, pathways unavailable to the 2-chloro or 2-alkoxy-saturated analogs [1]. Procurement teams synthesizing imidazo[4,5-b]pyridine-based compound libraries for kinase SAR studies should prioritize this building block over its chloro analog to maximize the breadth of accessible derivatives from a single intermediate [2].

Selectivity-Engineered JAK or Aurora Probe Development

Matched-molecular-pair studies confirm that the 3H-imidazo[4,5-b]pyridine scaffold provides a selectivity fingerprint distinct from the 1H-imidazo[4,5-c]pyridine regioisomer, with >10-fold differences in JAK-family selectivity ratios [1]. Additionally, C7-derivatization of the imidazo[4,5-b]pyridine core has been successfully employed to achieve >10-fold Aurora-A selectivity over Aurora-B [2]. For programs requiring JAK or Aurora isoform selectivity, the target compound provides the correct regioisomeric starting point for exploratory chemistry.

Permeability-Optimized Chemical Probe Precursor

The N3-methyl group eliminates the imidazole N–H donor (HBD = 0), which is predicted to reduce the desolvation penalty upon membrane crossing compared to the unsubstituted 3H-imidazo[4,5-b]pyridine (HBD = 1) [1]. In cellular assays, the structurally related 2,6-disubstituted imidazo[4,5-b]pyridines containing N-alkylation achieved sub-nanomolar IC50 values (0.77 nM against AXL), demonstrating that this design principle translates to intracellular target engagement [2]. The target compound is therefore a suitable precursor for permeability-optimized chemical probes.

Quote Request

Request a Quote for 3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.